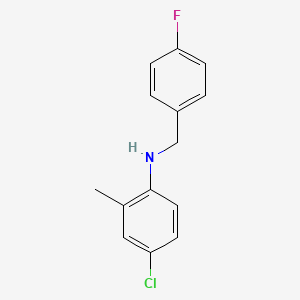

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Description

Significance of Aniline (B41778) Derivatives as Core Scaffolds in Organic Synthesis and Medicinal Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. beilstein-journals.org Their utility stems from the reactivity of the amino group, which can be readily modified to introduce diverse functionalities. In medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical agents, contributing to their biological activity. The ability to substitute the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's electronic, steric, and lipophilic properties, which are critical for its interaction with biological targets. researchgate.net Aniline-based compounds have found applications in the treatment of a wide range of diseases, including cancer and cardiovascular disorders. The versatility of aniline derivatives makes them indispensable tools for chemists in the creation of new molecular entities with desired functions. beilstein-journals.org

Overview of Halogenated and Alkylated Aromatic Systems in Chemical Design

The introduction of halogen atoms and alkyl groups into aromatic systems is a key strategy in modern chemical design for modulating the physicochemical properties of a molecule. acs.orgnih.govresearchgate.net Halogenation, particularly with fluorine and chlorine, can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netacs.orgnih.gov Fluorine, with its high electronegativity, can alter the acidity of nearby functional groups and participate in favorable intermolecular interactions. nih.govresearchgate.net Chlorine can also enhance biological activity and is a common substituent in many approved drugs. researchgate.netnih.gov

Alkylation, the addition of an alkyl group, affects a molecule's size, shape, and lipophilicity. chemicalbook.com The presence of a methyl group, as in 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, can influence the compound's conformation and its ability to fit into a biological receptor's binding pocket. Strategic placement of alkyl and halogen substituents is a powerful method for optimizing the pharmacological profile of a drug candidate. researchgate.net

Research Context and Prospective Significance of this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential for investigation. The compound combines the features of a halogenated and alkylated N-substituted aniline, making it an interesting candidate for studies in medicinal chemistry and materials science.

The synthesis of this compound would likely involve the N-alkylation of 4-chloro-2-methylaniline (B164923) with 4-fluorobenzyl halide. sigmaaldrich.com This straightforward synthetic accessibility makes it a viable target for creating libraries of related compounds for screening purposes.

The prospective significance of this compound lies in the synergistic effects of its constituent parts. The 4-chloro-2-methylaniline core provides a specific substitution pattern that can influence its reactivity and biological interactions. The N-(4-fluorobenzyl) group introduces a fluorinated aromatic ring, which can enhance binding to biological targets through halogen bonding and other non-covalent interactions, and may also improve pharmacokinetic properties. Given the established importance of halogenated and N-substituted anilines in drug discovery, it is plausible that this compound could serve as a scaffold for developing novel therapeutic agents or as a valuable intermediate in the synthesis of more complex molecules. Further research is warranted to fully elucidate its chemical properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBYUVQPNJDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N 4 Fluorobenzyl 2 Methylaniline

Classical Approaches to N-Alkylated Anilines and Their Applicability

Classical methods for the synthesis of N-alkylated anilines have been established for over a century and remain relevant in many synthetic laboratories. These approaches, including nucleophilic aromatic substitution, reductive amination, and direct alkylation, offer straightforward pathways to the target molecule, albeit sometimes with limitations in scope and conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, this strategy would theoretically involve the reaction of an amine with a suitably activated aryl halide. However, the direct displacement of a halogen on an unactivated or weakly activated benzene (B151609) ring by an amine is generally challenging and often requires harsh reaction conditions, such as high temperatures and pressures.

The presence of a chloro and a methyl group on the aniline (B41778) precursor does not sufficiently activate the ring for a facile SNAr reaction with 4-fluorobenzylamine. Conversely, the reaction of 4-chloro-2-methylaniline (B164923) with a highly activated benzyl (B1604629) halide is more characteristic of a direct alkylation pathway.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. guidechem.com This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would entail the reaction of 4-chloro-2-methylaniline with 4-fluorobenzaldehyde. The resulting imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their mildness and selectivity. researchgate.net Catalytic hydrogenation can also be utilized for the reduction step. wikipedia.org This method is often favored for its operational simplicity and the wide availability of starting materials. guidechem.comresearchgate.net

Table 1: Key Features of Reductive Amination for Synthesis of this compound

| Feature | Description |

| Reactants | 4-chloro-2-methylaniline and 4-fluorobenzaldehyde |

| Intermediate | Imine |

| Common Reducing Agents | Sodium borohydride (NaBH4), Sodium triacetoxyborohydride (NaBH(OAc)3), Catalytic Hydrogenation |

| Advantages | High yields, mild reaction conditions, operational simplicity |

| Disadvantages | Potential for side reactions if the carbonyl or amine contains other reducible functional groups |

Direct Alkylation of Amines

The direct N-alkylation of anilines with alkyl halides is a classical and straightforward approach to forming C-N bonds. nih.gov In this method, 4-chloro-2-methylaniline would act as a nucleophile, attacking an electrophilic 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide).

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) or organic amines (e.g., triethylamine). A significant challenge with this method is the potential for overalkylation, leading to the formation of the tertiary amine and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. purdue.edu

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent decades, significant advancements in synthetic methodology have led to the development of more efficient, selective, and environmentally benign methods for C-N bond formation. These modern approaches often rely on transition-metal catalysis or explore catalyst- and solvent-free conditions, aligning with the principles of green chemistry.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald–Hartwig, Ullmann)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods in this category.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. nih.gov For the synthesis of this compound, two main disconnection approaches are possible:

Reaction of 1,4-dichloro-2-methylbenzene with 4-fluorobenzylamine.

Reaction of 4-chloro-2-methylaniline with 4-fluorobenzyl halide.

The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOt-Bu, Cs2CO3). rsc.org The choice of ligand is crucial for the efficiency and scope of the reaction.

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction, historically requiring harsh conditions such as high temperatures. wikipedia.org However, modern modifications using ligands such as diamines or amino acids have allowed the reaction to proceed under milder conditions. organic-chemistry.org Similar to the Buchwald-Hartwig reaction, this method could be applied by coupling 4-chloro-2-methylaniline with a 4-fluorobenzyl halide in the presence of a copper catalyst and a base. wikipedia.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for Synthesis of this compound

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids, phenanthrolines |

| Reaction Conditions | Generally milder | Traditionally harsh, modern protocols are milder |

| Substrate Scope | Very broad | Can be more limited, but improving |

| Cost | Palladium is a precious metal | Copper is more abundant and less expensive |

Catalyst-Free and Solvent-Free Synthetic Pathways

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of catalysts and solvents. rsc.org While challenging, catalyst-free N-alkylation of anilines has been reported under specific conditions, often utilizing microwave irradiation or high temperatures to promote the reaction. beilstein-journals.org

For the synthesis of this compound, a catalyst-free approach might involve the direct reaction of 4-chloro-2-methylaniline with 4-fluorobenzyl halide under solvent-free conditions, potentially with the aid of microwave heating to accelerate the reaction. researchgate.net These methods offer advantages in terms of reduced waste, simplified purification, and lower environmental impact. However, the applicability and efficiency of such methods are highly substrate-dependent and may require careful optimization. nih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

Conventional heating methods for the N-alkylation of anilines can be slow and inefficient. nih.gov In contrast, microwave-assisted and ultrasound-promoted techniques have emerged as powerful tools to accelerate these reactions, often leading to higher yields in significantly shorter timeframes. nih.govtandfonline.com

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times for the N-alkylation of anilines with alkyl and benzyl halides. tandfonline.comtandfonline.com This rapid heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. In the context of synthesizing this compound, a potential microwave-assisted approach would involve the reaction of 4-chloro-2-methylaniline with 4-fluorobenzyl chloride.

The use of solid supports, such as alumina-supported potassium carbonate, under solvent-free conditions can further enhance the efficiency of microwave-assisted N-alkylation. tandfonline.comtandfonline.com This approach not only simplifies the work-up procedure but also aligns with the principles of green chemistry by minimizing solvent waste. nih.gov

Ultrasound-Promoted Synthesis:

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. nih.govnih.gov Ultrasound-mediated synthesis of N-benzylanilines has been successfully demonstrated, often under solvent-free conditions, which is environmentally advantageous. nih.govresearchgate.net For the synthesis of this compound, sonicating a mixture of 4-chloro-2-methylaniline and 4-fluorobenzyl bromide could be a viable and efficient method. nih.gov

The following table illustrates a comparative overview of conventional versus microwave and ultrasound-assisted N-alkylation reactions based on typical findings in the literature for similar compounds.

| Method | Typical Reaction Time | Typical Yield | Conditions |

| Conventional Heating | Several hours to 24 hours | Moderate to Good | Standard reflux or heating |

| Microwave Irradiation | Minutes (e.g., 5-30 min) | Good to Excellent | Household or dedicated microwave reactor |

| Ultrasound Irradiation | 30-90 minutes | Good to Excellent | Ultrasonic bath or probe |

Optimization of Reaction Conditions and Enhancement of Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This includes the selection of appropriate catalysts, ligands, and additives, as well as the fine-tuning of physical parameters like temperature, pressure, and reaction time.

Influence of Catalysts, Ligands, and Additives

The N-alkylation of anilines can be significantly influenced by the presence of catalysts and additives.

Catalysts: Transition metal catalysts, including those based on palladium, iridium, ruthenium, and cobalt, have been effectively employed for the N-alkylation of anilines with alcohols, which proceeds via a "borrowing hydrogen" methodology. nih.govrsc.orgnih.gov For the reaction with benzyl halides, while often proceeding without a metal catalyst, certain catalytic systems can enhance selectivity and yield. For instance, palladium-catalyzed selective monoallylation of 4-chloro-2-methylaniline has been reported. sigmaaldrich.com

Ligands: In metal-catalyzed reactions, ligands play a critical role in tuning the reactivity and selectivity of the metal center. For N-alkylation reactions, various phosphine ligands and N-heterocyclic carbenes (NHCs) have been utilized to improve catalytic activity. nih.gov

Additives and Bases: The choice of base is critical in N-alkylation reactions to neutralize the hydrogen halide formed. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu). tandfonline.comnih.govnih.gov The selection of the base can impact the reaction rate and the extent of side reactions, such as over-alkylation. psu.edu Additives like ammonium salts (e.g., NH₄Br) have been shown to be essential in some visible-light-induced N-alkylation reactions. nih.gov

The following table summarizes the roles of various components in the synthesis of N-alkylanilines.

| Component | Function | Examples |

| Catalyst | Accelerates the reaction rate and can improve selectivity. | Pd complexes, Ir-NHC complexes, Ru complexes, CoNₓ nanoparticles nih.govrsc.orgnih.govsigmaaldrich.com |

| Ligand | Modifies the electronic and steric properties of the metal catalyst. | Phosphines, N-Heterocyclic Carbenes (NHCs) nih.gov |

| Base/Additive | Neutralizes acidic byproducts and facilitates the reaction. | K₂CO₃, Cs₂CO₃, KOtBu, NH₄Br tandfonline.comnih.govnih.govnih.gov |

Role of Temperature, Pressure, and Reaction Time

The physical parameters of the reaction play a pivotal role in its outcome.

Temperature: The reaction temperature significantly affects the rate of N-alkylation. While some modern catalytic systems can operate at room temperature or slightly elevated temperatures (e.g., 70 °C), many traditional methods and some catalytic reactions require higher temperatures (e.g., 120-140 °C) to achieve good conversion. nih.govrsc.orgnih.gov Microwave and ultrasound irradiation offer methods to achieve high localized temperatures, thereby accelerating the reaction. tandfonline.comnih.gov

Pressure: While many N-alkylation reactions are conducted at atmospheric pressure, in some cases, particularly in continuous flow systems or when dealing with volatile reactants, pressure can be a key parameter to control. researchgate.net

Reaction Time: One of the primary advantages of microwave and ultrasound-assisted methods is the drastic reduction in reaction time, from many hours to mere minutes. nih.govtandfonline.com Optimization of the reaction time is crucial to ensure complete conversion of the starting materials while minimizing the formation of degradation products or byproducts from prolonged exposure to reaction conditions. nih.gov

Regioselectivity and Stereoselectivity Control in Synthesis

Regioselectivity:

In the synthesis of this compound, the primary concern regarding regioselectivity is the potential for C-alkylation on the aniline ring versus the desired N-alkylation. Generally, N-alkylation of anilines is the favored pathway under typical alkylation conditions. However, under certain acidic conditions, para-C-alkylation can become a competing reaction. acs.org The choice of solvent can also influence the chemoselectivity between N- and C-alkylation. acs.org For the N-alkylation of 4-chloro-2-methylaniline, the reaction is expected to be highly regioselective for the nitrogen atom due to its higher nucleophilicity compared to the carbon atoms of the aromatic ring.

Another aspect of regioselectivity is the control of mono- versus di-alkylation. The formation of the tertiary amine, N,N-bis(4-fluorobenzyl)-4-chloro-2-methylaniline, is a potential side reaction. The extent of this over-alkylation can often be controlled by adjusting the stoichiometry of the reactants (using the aniline in excess), the choice of the base, and the reaction conditions. psu.eduresearchgate.net Ionic liquids have also been reported to minimize over-alkylation in the N-alkylation of anilines. psu.edu

Stereoselectivity:

As the target molecule, this compound, is achiral, stereoselectivity is not a factor in its synthesis. However, if either the aniline or the benzyl halide contained a stereocenter, the reaction conditions could potentially influence the stereochemical outcome. For related reactions, stereoselective synthesis is an important consideration. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 4 Chloro N 4 Fluorobenzyl 2 Methylaniline

Reaction Pathways Involving the Amine Nitrogen

The nitrogen atom of the secondary amine is a primary site of reactivity due to its nucleophilicity and the presence of a reactive N-H bond.

Acylation, Sulfonylation, and Further N-Alkylation Reactions

The secondary amine functionality of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline readily undergoes acylation and sulfonylation. Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-amides. For instance, the related compound 4-chloro-2-methylaniline (B164923) reacts with benzoyl chloride to form N-(4-chloro-2-methylphenyl)benzamide. sigmaaldrich.com Similarly, treatment with sulfonyl chlorides yields stable sulfonamides. These reactions effectively convert the basic amine into a neutral amide or sulfonamide group, significantly altering the electronic properties of the molecule.

Further N-alkylation is also a potential transformation, though it can be sterically hindered. Introducing a third substituent onto the nitrogen atom would lead to a tertiary amine. This can be achieved with various alkylating agents, but the reaction conditions may need to be more forcing compared to the initial N-alkylation due to increased steric crowding around the nitrogen center.

Formation of Imine and Schiff Base Derivatives

The formation of imines, or Schiff bases, is a characteristic reaction of primary amines with aldehydes or ketones. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

However, this compound is a secondary amine. It lacks the second proton on the nitrogen atom necessary for the final dehydration step to form a stable imine. Consequently, the reaction of this compound with an aldehyde or ketone does not typically yield an imine. Instead, the reaction may stop at the intermediate carbinolamine stage or, if an alpha-proton is available on the carbonyl compound, proceed to form an enamine.

Transformations at the Aromatic Halogen and Methyl Groups

The chlorinated aniline (B41778) ring and the methyl group provide additional sites for functionalization, primarily through metal-catalyzed cross-coupling reactions and substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have enabled their efficient use in these transformations.

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a biaryl structure. The reaction is typically catalyzed by a palladium complex with suitable ligands and requires a base. This method would allow for the coupling of various aryl or heteroaryl groups at the C4 position of the aniline ring.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. This provides a method for introducing vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. orgoreview.comorientjchem.org It is a highly effective method for synthesizing aryl-alkyne structures, which are valuable intermediates in organic synthesis. orgoreview.comorientjchem.org

| Reaction | Coupling Partner | Typical Catalyst System | Common Base | Product Type |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | Aryl-Alkyne |

Electrophilic Aromatic Substitution on the Chlorinated Aniline Ring

Electrophilic aromatic substitution (EAS) provides a pathway to introduce additional functional groups onto the chlorinated aniline ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the N-(4-fluorobenzyl)amino group, the methyl group, and the chlorine atom.

N-(4-fluorobenzyl)amino group: This is a powerful activating group and is ortho, para-directing.

Methyl group: This is a moderately activating group and is also ortho, para-directing.

Chlorine atom: This is a deactivating group but is ortho, para-directing due to resonance effects. libretexts.org

The outcome of an EAS reaction is determined by the interplay of these effects. The strongly activating amino group is the dominant directing group. The para position relative to the amine is already occupied by the chlorine atom. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group, which is C5. The methyl group at C2 would also direct to C3 and C5, reinforcing the preference for substitution at the C5 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. However, the strong Lewis acids used in Friedel-Crafts reactions can complex with the basic amine, deactivating the ring, which often necessitates protection of the amino group. learncbse.in

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the aromatic ring is also amenable to chemical modification. The C-H bonds of the methyl group are at a benzylic position, making them susceptible to free-radical reactions. youtube.com

A common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light. orgoreview.compearson.com This selectively installs a halogen (usually bromine) on the methyl group, converting it to a halomethyl group (-CH₂Br). This newly installed functional group is a versatile electrophile that can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities such as alcohols, ethers, amines, and nitriles.

Alternatively, the methyl group can be oxidized under strong conditions to a carboxylic acid group (-COOH), which provides another handle for further synthetic manipulations, such as esterification or amidation.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline. It provides detailed information about the chemical environment of each proton and carbon atom, enabling a complete mapping of the molecular framework.

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two to three bonds. For this molecule, COSY would reveal correlations between adjacent protons on the 4-chloro-2-methylaniline (B164923) ring and separately on the 4-fluorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com This is essential for assigning the chemical shifts of protonated carbons in both aromatic rings and the benzylic methylene (B1212753) group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range correlations between protons and carbons over two to four bonds. princeton.eduyoutube.com HMBC is critical for connecting the distinct structural fragments. Key correlations would be observed from the benzylic methylene protons to carbons in both the fluorophenyl and the chloro-methylphenyl rings, as well as from the N-H proton to nearby carbons, confirming the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This can provide insights into the molecule's preferred conformation, for instance, by showing spatial proximity between the benzylic protons and the protons of the 2-methyl group on the aniline (B41778) ring.

The electronic environment of each nucleus dictates its chemical shift (δ). In the 4-chloro-2-methylaniline moiety, the electron-donating amino group and methyl group, along with the electron-withdrawing chloro group, create a distinct pattern of chemical shifts for the aromatic protons and carbons. Similarly, the fluorine atom on the benzyl (B1604629) group strongly influences the electronic environment of that ring. Coupling constants (J) provide information on the connectivity and dihedral angles between coupled nuclei. For instance, the ortho, meta, and para couplings between aromatic protons provide definitive evidence for the substitution pattern on each ring.

| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2-CH₃ | ~2.2 | ~17 | C1, C2, C3 of aniline ring |

| N-H | ~4.0-5.0 (broad) | - | Benzylic CH₂, C1 of aniline ring, C2/C6 of benzyl ring |

| Benzylic CH₂ | ~4.3 | ~48 | C1 of aniline ring, C1 & C2/C6 of benzyl ring |

| 4-Chloro-2-methylaniline Ring | |||

| C1-NH | - | ~145 | - |

| C2-CH₃ | - | ~128 | - |

| C3-H | ~7.0 | ~130 | C1, C5 |

| C4-Cl | - | ~123 | - |

| C5-H | ~6.8 | ~118 | C1, C3 |

| C6-H | ~6.6 | ~115 | C2, C4 |

| 4-Fluorobenzyl Ring | |||

| C1' | - | ~135 | - |

| C2'/C6'-H | ~7.3 | ~129 | C4', Benzylic CH₂ |

| C3'/C5'-H | ~7.1 | ~116 | C1' |

| C4'-F | - | ~162 (doublet due to ¹JCF) | - |

Isotopic labeling, where an atom like ¹³C or ¹⁵N is introduced at a specific position, is a powerful tool for tracing reaction pathways and understanding reaction mechanisms. While specific studies on this compound are not prevalent, this technique could be employed to investigate its formation or subsequent reactions. For example, by synthesizing the compound with a ¹³C-labeled benzylic carbon, one could precisely follow the fate of this group in a metabolic or degradation study by tracking the ¹³C label in subsequent products using NMR or mass spectrometry.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. researchgate.netresearchgate.net These techniques are complementary and, when used together, allow for a comprehensive analysis of the molecular vibrations.

Key vibrational modes for this compound include:

N-H Stretching: A characteristic band in the FT-IR spectrum, typically around 3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

C=C Stretching: Vibrations associated with the aromatic rings are found in the 1600-1450 cm⁻¹ region.

C-N Stretching: This vibration is typically observed in the 1350-1250 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption in the FT-IR spectrum, usually found between 1250-1000 cm⁻¹. orientjchem.org

C-Cl Stretching: This vibration gives rise to a band in the 850-550 cm⁻¹ region. researchgate.net

To achieve a precise assignment of the observed vibrational bands, experimental data is often compared with theoretical calculations. nih.gov Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities for the molecule's optimized geometry can be calculated. researchgate.netglobalresearchonline.net This computational approach allows for a detailed analysis of each normal mode of vibration, describing the specific atomic motions that contribute to each observed peak. globalresearchonline.net Such analysis helps to resolve ambiguities in band assignments, particularly in the complex fingerprint region of the spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| N-H Stretch | 3450 - 3350 | Medium | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2980 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Strong-Medium | Strong |

| C-N Stretch | 1350 - 1250 | Strong | Medium |

| C-F Stretch | 1250 - 1000 | Very Strong | Weak |

| C-Cl Stretch | 850 - 550 | Strong | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₄H₁₃ClFN), the calculated monoisotopic mass can be confirmed experimentally, providing strong evidence for the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through analysis of its fragmentation patterns. The molecule is ionized and then fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is a unique fingerprint that helps to confirm the connectivity of the atoms.

Key predicted fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the methylene bridge and the nitrogen, leading to the formation of a stable 4-fluorobenzyl cation (m/z 109).

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the aniline ring can also occur.

Loss of Substituents: Fragments corresponding to the loss of Cl or CH₃ from the parent ion or larger fragments may also be observed.

| Ion | Formula | Predicted Monoisotopic Mass (m/z) | Description | |

|---|---|---|---|---|

| [M]⁺˙ | [C₁₄H₁₃³⁵ClFN]⁺˙ | 249.0720 | Molecular Ion | |

| [M+H]⁺ | [C₁₄H₁₄³⁵ClFN]⁺ | 250.0799 | Protonated Molecular Ion | |

| Fragment 1 | [C₇H₆F]⁺ | 109.0454 | 4-Fluorobenzyl cation (from benzylic cleavage) | |

| Fragment 2 | [C₇H₇ClN]⁺˙ | 140.0267 | 4-Chloro-2-methylaniline radical cation | |

| Fragment 3 | [M-Cl]⁺ | [C₁₄H₁₃FN]⁺ | 214.1032 | Loss of chlorine atom from molecular ion |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the case of this compound, MS/MS analysis provides unambiguous confirmation of its molecular structure through characteristic fragmentation patterns.

The primary ionization of the molecule typically forms a molecular ion (M+•). Subsequent collision-induced dissociation (CID) of this molecular ion in the mass spectrometer leads to the formation of several key fragment ions. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

A predominant fragmentation pathway for N-benzyl aniline derivatives involves the cleavage of the benzylic C-N bond. core.ac.uknih.gov For this compound, this cleavage is expected to be a major fragmentation route. Alpha-cleavage is a common fragmentation mechanism for amines, where the bond adjacent to the nitrogen atom is broken. libretexts.org

The proposed major fragmentation pathways are as follows:

Formation of the 4-fluorobenzyl cation: Cleavage of the C-N bond between the benzyl group and the nitrogen atom results in the formation of a stable 4-fluorobenzyl cation (m/z 109). The corresponding radical cation of 4-chloro-2-methylaniline (m/z 141) would also be formed.

Formation of the tropylium (B1234903) ion: The 4-fluorobenzyl cation can undergo rearrangement to the more stable fluorotropylium ion. Similarly, the benzyl cation itself (m/z 91) can be formed through the loss of a fluorine atom, which can then rearrange to the tropylium ion, a common feature in the mass spectra of benzyl-containing compounds. scielo.org.mx

Fragmentation of the 4-chloro-2-methylaniline moiety: The 4-chloro-2-methylaniline radical cation can undergo further fragmentation. This can include the loss of a chlorine atom or a methyl radical. Loss of a hydrogen atom from the amine group is also a possibility. miamioh.edu

A summary of the predicted key fragment ions in the tandem mass spectrum of this compound is provided in the table below.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Formula |

| 4-fluorobenzyl cation | 109 | C7H6F+ |

| 4-chloro-2-methylaniline radical cation | 141 | C7H7ClN+• |

| Tropylium ion | 91 | C7H7+ |

| Ion from loss of Cl from the aniline moiety | 106 | C7H7N+• |

| Ion from loss of CH3 from the aniline moiety | 126 | C6H4ClN+• |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as N-benzylaniline, provides significant insight into the expected solid-state structure. iucr.orgnih.gov

The table below presents the crystallographic data for N-benzylaniline as a reference. iucr.org

| Parameter | N-benzylaniline |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.8185 (6) |

| b (Å) | 5.7911 (2) |

| c (Å) | 19.3911 (7) |

| β (°) | 103.338 (1) |

| Volume (ų) | 2056.24 (12) |

| Z | 8 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound will be governed by a variety of intermolecular interactions. These non-covalent forces dictate the supramolecular architecture of the solid state.

Hydrogen Bonding: The secondary amine group (N-H) in the molecule is capable of acting as a hydrogen bond donor. The nitrogen atom itself, as well as the fluorine and chlorine atoms, can act as hydrogen bond acceptors. In the crystal structure of N-benzylaniline, N-H···π interactions are observed. iucr.orgresearchgate.net For the title compound, it is highly probable that N-H···F or N-H···Cl hydrogen bonds would be present, influencing the crystal packing.

Halogen Bonding: The chlorine atom on the aniline ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. The nitrogen or fluorine atoms could act as halogen bond acceptors.

Polymorphism Studies and Crystallization Techniques

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, it is a phenomenon that should be considered for substituted anilines. The presence of flexible bonds and multiple sites for intermolecular interactions can increase the likelihood of polymorphism.

The crystallization technique employed can significantly influence which polymorphic form is obtained. Common crystallization techniques that could be used to obtain single crystals of this compound suitable for XRD analysis include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can promote the growth of well-ordered crystals.

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less soluble solvent (an anti-solvent). Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a vial of a volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial in all these techniques, as it can influence the molecular conformation and the resulting intermolecular interactions, potentially leading to different polymorphic forms.

Computational and Theoretical Investigations of 4 Chloro N 4 Fluorobenzyl 2 Methylaniline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and behavior of "4-Chloro-N-(4-fluorobenzyl)-2-methylaniline". These methods provide a microscopic view of the molecule's characteristics.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

The electronic structure of "this compound" is significantly influenced by its various substituents. The chlorine atom and the fluorine atom, being highly electronegative, along with the methyl and fluorobenzyl groups, modulate the electron density across the aniline (B41778) core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap suggests higher reactivity. For "this compound," the HOMO is expected to be localized primarily on the aniline ring, which is electron-rich, while the LUMO may be distributed across the benzyl (B1604629) group. The presence of electron-withdrawing groups like chlorine and fluorine can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group can raise the HOMO energy, enhancing its nucleophilic character.

The charge distribution within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. In "this compound," the electronegative chlorine and fluorine atoms, along with the nitrogen atom of the amine group, are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack. The hydrogen atoms of the amine and methyl groups, as well as the aromatic protons, would represent areas of positive electrostatic potential.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of "this compound" is primarily due to the rotation around the C-N bond of the aniline and the N-CH₂ bond of the benzyl group. Conformational analysis helps in identifying the most stable three-dimensional arrangement of the molecule.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural verification.

Vibrational Spectroscopy (FT-IR and FT-Raman): The calculated vibrational frequencies can be correlated with the functional groups present in "this compound." For instance, the N-H stretching vibration is expected in the range of 3400-3500 cm⁻¹. The C-Cl and C-F stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹ and around 1200 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be accurately predicted. The protons on the aromatic rings will have distinct chemical shifts influenced by the positions of the chloro, methyl, and fluorobenzylamino groups. The methyl protons would likely appear as a singlet in the upfield region, while the methylene (B1212753) protons of the benzyl group would also be a characteristic singlet. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3050-3100 |

| CH₂ Stretch | 2920-2980 |

| C-F Stretch | 1220-1260 |

| C-Cl Stretch | 700-750 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of "this compound" in a solvent environment, typically water or an organic solvent. These simulations track the movements of atoms over time, offering insights into conformational changes and intermolecular interactions.

By simulating the molecule in a solvent box, one can observe how the solvent molecules arrange themselves around the solute and how hydrogen bonding and other non-covalent interactions influence its behavior. The stability of the different conformers identified through quantum chemical calculations can be assessed in a dynamic, solvated environment. MD simulations are also useful for studying the flexibility of the molecule by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. This is achieved by calculating various molecular descriptors.

Derivation of Molecular Descriptors for Structure-Property Relationships

A wide range of molecular descriptors can be calculated for "this compound" to quantify its structural and physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors: These describe the connectivity of the atoms in the molecule and include indices like the Wiener index and the Randić index.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, dipole moment, and partial charges on atoms.

These descriptors can then be used to build QSAR models to predict various properties, such as toxicity, bioavailability, or receptor binding affinity. For instance, the hydrophobicity of the molecule, which can be estimated by the logarithm of the octanol-water partition coefficient (logP), is a crucial descriptor for predicting its behavior in biological systems.

| Descriptor Class | Example Descriptors | Predicted Value/Range |

|---|---|---|

| Constitutional | Molecular Weight | 249.7 g/mol |

| Topological | Wiener Index | ~1200 |

| Geometrical | Molecular Surface Area | ~250 Ų |

| Quantum-Chemical | Dipole Moment | 2.0 - 3.0 Debye |

| Physicochemical | logP | 4.0 - 5.0 |

Virtual Screening and Library Design

Computational chemistry offers powerful tools for the discovery and optimization of novel bioactive compounds. In the context of this compound, virtual screening and library design represent key in silico strategies to explore its therapeutic potential. These methods allow for the rapid and cost-effective identification of promising derivatives and their potential biological targets.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

For a compound like this compound, a virtual screening campaign could be initiated to identify its potential biological targets or to find novel, more potent analogs. In a typical workflow, a 3D model of the compound would be used as a starting point.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of a biological target, LBVS can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A library of compounds would be screened to identify molecules that share pharmacophoric features with this compound.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a potential protein target is known, SBVS can be utilized. This approach involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. For instance, given the structural similarity of this compound to known kinase inhibitors, a virtual screening campaign could be directed against the ATP-binding site of various kinases. nih.gov

A hypothetical virtual screening workflow for this compound derivatives against a selected kinase target is outlined in the table below.

Table 1: Hypothetical Virtual Screening Workflow for this compound Derivatives

| Step | Description | Software/Tools Example |

| 1. Library Preparation | A diverse library of virtual compounds based on the this compound scaffold is generated. This involves enumerating various substituents at different positions on the aromatic rings. | ChemDraw, MarvinSketch |

| 2. Target Selection & Preparation | A protein kinase with a known 3D structure (e.g., from the Protein Data Bank) is selected as the target. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. | PDB, Schrödinger Maestro |

| 3. Molecular Docking | The virtual library of compounds is docked into the active site of the prepared protein target. The docking algorithm samples different conformations and orientations of each ligand within the binding site. | AutoDock Vina, Glide |

| 4. Scoring and Ranking | The docked poses are scored based on their predicted binding affinity. The compounds are then ranked according to their scores, with the top-ranking compounds considered as "hits". | X-Score, GOLD |

| 5. Post-Docking Analysis | The binding modes of the top-ranked hits are visually inspected to analyze key interactions with the protein's amino acid residues. This helps in understanding the structure-activity relationship. | PyMOL, Discovery Studio |

| 6. ADMET Prediction | The hit compounds are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with unfavorable pharmacokinetic profiles. | QikProp, SwissADME |

Library Design for Lead Optimization

Following a virtual screen or a high-throughput screening campaign, library design becomes crucial for lead optimization. The goal is to systematically modify the initial hit compound, this compound, to improve its potency, selectivity, and pharmacokinetic properties.

Computational library design involves the creation of a focused set of virtual molecules based on a common scaffold. For this compound, a library could be designed by exploring various substitutions on the aniline and benzyl rings. For example, the chloro and fluoro substituents could be replaced with other halogens, or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. Similarly, the methyl group on the aniline ring could be varied to explore steric effects.

An example of a designed library around the this compound core is presented below. The table showcases hypothetical derivatives and their predicted binding affinities against a kinase target, illustrating how computational tools can guide the selection of candidates for synthesis and biological evaluation.

Table 2: Example of a Designed Library of this compound Analogs and Predicted Properties

| Compound ID | R1 (Aniline Ring) | R2 (Benzyl Ring) | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

| Parent | 4-Cl, 2-CH3 | 4-F | -8.5 | 4.2 |

| Analog-1 | 4-Br, 2-CH3 | 4-F | -8.8 | 4.5 |

| Analog-2 | 4-CN, 2-CH3 | 4-F | -9.1 | 3.8 |

| Analog-3 | 4-Cl, 2-CH3 | 3,4-diF | -9.3 | 4.3 |

| Analog-4 | 4-Cl, 2-CF3 | 4-F | -8.2 | 4.9 |

| Analog-5 | 4-OCH3, 2-CH3 | 4-F | -7.9 | 3.9 |

These computational approaches, including virtual screening and library design, are instrumental in modern drug discovery. They provide a rational basis for the design of novel molecules with desired biological activities, significantly accelerating the journey from a starting compound like this compound to a potential therapeutic agent.

Synthesis and Exploration of Derivatives and Analogues of 4 Chloro N 4 Fluorobenzyl 2 Methylaniline

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For the lead compound 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, a systematic approach to modification allows researchers to map out the pharmacophore—the essential arrangement of functional groups required for biological effect.

The two aromatic rings of the parent compound are primary targets for modification. The position and electronic nature of substituents can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

Aniline (B41778) Ring: The 4-chloro and 2-methyl groups on the aniline ring are key features. Modifications would involve altering their positions (e.g., moving the chloro to position 5 or 6) or replacing them with other groups. For instance, replacing the chlorine atom with other halogens (Br, I) can modulate lipophilicity, while swapping the methyl group for larger alkyl groups (ethyl, propyl) or electron-withdrawing groups (e.g., trifluoromethyl) can probe steric and electronic requirements.

Benzyl (B1604629) Ring: The 4-fluoro substituent on the benzyl ring is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity. SAR studies would explore moving the fluorine to the ortho or meta positions or introducing additional substituents on this ring. Replacing fluorine with other electron-withdrawing (e.g., -CN, -NO2) or electron-donating (e.g., -OCH3, -CH3) groups can significantly impact electronic distribution and hydrogen bonding potential.

Table 1: Hypothetical SAR Data for Aromatic Ring Modifications

| Compound | Aniline Ring Substituent (R1) | Benzyl Ring Substituent (R2) | Relative Activity | Rationale for Modification |

|---|---|---|---|---|

| Parent | 4-Cl, 2-Me | 4-F | 1.0 | Baseline compound |

| Analog 1a | 4-Br, 2-Me | 4-F | 1.2 | Increase lipophilicity with a larger halogen |

| Analog 1b | 4-CF3, 2-Me | 4-F | 0.8 | Probe effect of a strong electron-withdrawing group |

| Analog 1c | 4-Cl, 2-Et | 4-F | 0.9 | Investigate steric tolerance at the ortho position |

| Analog 1d | 4-Cl, 2-Me | 2-F | 1.5 | Evaluate impact of substituent position on benzyl ring |

| Analog 1e | 4-Cl, 2-Me | 3,4-di-F | 0.5 | Assess effect of multiple substitutions |

Amine Nitrogen: The basicity of the amine nitrogen can be modulated through N-alkylation (e.g., replacing the N-H with N-CH3) or N-acylation. Such changes affect the compound's ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Alkyl Chain: The length and rigidity of the linker can be altered. Introducing an additional carbon to form an ethylene bridge (-CH2-CH2-) or incorporating the linker into a cyclic structure, such as a piperidine ring, can constrain the molecule's conformation. This helps to determine the optimal spatial orientation of the two aromatic rings for target binding.

Isosteric replacement involves substituting a functional group with another group of similar size, shape, and electronic character to improve the compound's properties without drastically altering its interaction with the target. For example, a phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene to introduce new hydrogen bonding opportunities, alter metabolism, or improve solubility. The chlorine atom could be replaced with a trifluoromethyl group (-CF3) as a common bioisostere.

Scaffold Diversification Strategies Utilizing this compound

Beyond simple analoging, the core structure of this compound can be used as a starting point for creating entirely new molecular scaffolds. The key precursor, 4-Chloro-2-methylaniline (B164923), is a versatile building block in organic synthesis. sigmaaldrich.cnsigmaaldrich.com It can participate in a variety of chemical reactions to generate novel heterocyclic systems. For example, it can be used in reactions like the synthesis of substituted benzamides or in palladium-catalyzed reactions to form new C-N bonds. sigmaaldrich.com

This scaffold diversification approach allows for the exploration of a much broader chemical space. By using the inherent reactivity of the aniline core, chemists can construct more complex, rigid structures that may offer improved selectivity or novel modes of action compared to the more flexible parent compound.

Development of Analog Libraries for High-Throughput Screening

To efficiently explore the SAR and identify more potent compounds, focused libraries of analogs are often synthesized for high-throughput screening (HTS). targetmol.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. targetmol.com

The design of these libraries is guided by the initial SAR findings. A combinatorial approach is often used, where a core scaffold (derived from 4-Chloro-2-methylaniline) is reacted with a diverse set of building blocks (e.g., various substituted benzyl halides or aldehydes). This parallel synthesis approach can quickly generate a large number of structurally related compounds.

For an HTS library to be effective, the compounds must possess "drug-like" properties, often assessed by criteria such as Lipinski's Rule of Five, and have high purity. ku.edu The goal of screening these libraries is to identify multiple "hits"—compounds that show significant activity and provide a more comprehensive understanding of the SAR, paving the way for the selection of a lead candidate for further development. ku.edunih.gov Numerous commercial and academic entities maintain large, diverse compound libraries for this purpose, often containing hundreds of thousands of unique small molecules. ku.edustanford.edunuvisan.com

Applications of 4 Chloro N 4 Fluorobenzyl 2 Methylaniline in Complex Organic Synthesis

Role as a Precursor in Heterocyclic Synthesis

The N-substituted aniline (B41778) framework of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline is a key structural element for the construction of various nitrogen-containing heterocyclic rings. Established synthetic methodologies can be adapted to utilize this compound as a starting material for creating diverse and complex scaffolds.

Indoles: The synthesis of indole (B1671886) rings often involves the formation of a new five-membered ring fused to a benzene (B151609) ring. nih.gov N-substituted anilines are valuable precursors in several indole synthesis strategies. organic-chemistry.orgopenmedicinalchemistryjournal.com For instance, derivatives of this compound could undergo intramolecular cyclization reactions to form the indole core. nih.govresearchgate.net This typically requires the introduction of a suitable two-carbon unit onto the aniline nitrogen or the adjacent methyl group, followed by a cyclization step, often catalyzed by a transition metal or acid. organic-chemistry.org

Quinolines: Quinoline (B57606) synthesis frequently involves the condensation of anilines or their derivatives with α,β-unsaturated carbonyl compounds (Combes synthesis) or 1,3-dicarbonyl compounds (Friedländer synthesis). organic-chemistry.org The aniline moiety of this compound can act as the nitrogen-containing component in these classic reactions. By reacting it with appropriate carbonyl-containing partners, the bicyclic quinoline system can be constructed. The substituents on the aniline ring (chloro and methyl groups) would ultimately be incorporated into the final quinoline structure, influencing its electronic and steric properties. rsc.org

Benzimidazoles: The standard synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with aldehydes or carboxylic acids. researchgate.netresearchgate.netnih.govijrar.org While this compound is not an o-phenylenediamine, it can be chemically modified into a suitable precursor. For example, nitration of the aniline ring followed by reduction could introduce a second amino group ortho to the existing nitrogen, thereby creating the necessary o-phenylenediamine scaffold for subsequent benzimidazole (B57391) ring formation. The resulting benzimidazole would feature the 4-fluorobenzyl group on one of the imidazole (B134444) nitrogens.

Table 1: Plausible Synthetic Routes to Heterocycles

| Target Heterocycle | General Synthetic Approach | Role of this compound |

| Indole | Intramolecular Cyclization | Serves as the aniline backbone for ring formation after further functionalization. |

| Quinoline | Friedländer or Combes Synthesis | Acts as the aniline component condensing with a dicarbonyl compound. organic-chemistry.org |

| Benzimidazole | Phillips Condensation | Can be converted into a substituted o-phenylenediamine precursor. researchgate.netijrar.org |

The direct synthesis of a thiazole (B1198619) ring typically relies on foundational methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netmdpi.comnih.gov In this context, this compound would not serve as a direct precursor to the thiazole ring itself. Instead, its role is as a building block to be incorporated into a larger molecule that contains a thiazole moiety. bepls.com For example, the aniline nitrogen could be acylated with a chloroacetyl group to form an α-chloroamide. iaea.org This intermediate could then be reacted with a thioamide or thiourea (B124793) to construct the thiazole ring, effectively tethering the this compound structure to the newly formed heterocycle.

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatics containing a pyridine (B92270) ring fused to a pyrrole (B145914) ring. Their synthesis often begins with substituted aminopyridines. google.com The direct application of this compound, an aniline derivative, as a precursor for pyrrolopyridines is not straightforward. Its conversion would necessitate a multi-step sequence to first construct the pyridine ring before the pyrrole ring is formed, or vice versa. More commonly, this compound could be used to functionalize an existing pyrrolopyridine scaffold, for example, through N-arylation reactions on a pre-formed azaindole ring. mdpi.com

Utilization as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Since this compound is an achiral molecule, it cannot function as a chiral auxiliary in its native form. To be used in asymmetric synthesis, it would first need to be resolved into separate enantiomers following the introduction of a chiral center.

However, its structure is suitable for use as a ligand precursor. The nitrogen atom can act as a donor site for coordination with metal centers. More complex ligands can be synthesized by introducing additional donor atoms onto the molecule. For instance, functionalization of the carbon atom ortho to the amino group could introduce a phosphine (B1218219), oxygen, or another nitrogen donor, creating a bidentate ligand capable of forming a stable chelate ring with a transition metal. While this specific compound is not widely documented as a ligand, structurally related chiral diamines have been shown to form chelates with transition metals for use in asymmetric catalysis. nih.gov

Building Block in Multistep Total Synthesis of Complex Molecules

In the context of total synthesis, this compound serves as a valuable substituted aromatic building block. The distinct electronic properties imparted by the chlorine (electron-withdrawing) and methyl (electron-donating) groups on the aniline ring, combined with the fluorinated benzyl (B1604629) group, make it a useful starting material for creating analogues of biologically active molecules. researchgate.net Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, this compound is a practical intermediate for synthesizing complex target molecules where tuning lipophilicity and electronic properties is crucial. Its utility lies in providing a pre-functionalized aromatic core, saving steps in a lengthy synthetic sequence.

Biological Target Interaction and Mechanistic Studies Non Clinical Focus

Enzyme Inhibition and Activation Mechanisms (e.g., in vitro kinetic studies)

Studies on a series of N-benzyl and N-allyl aniline (B41778) derivatives have demonstrated their potential as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). researchgate.netarabjchem.org For these related compounds, the half-maximal inhibitory concentrations (IC50) were determined to be in the nanomolar range for both hCA I and hCA II, as well as for AChE. researchgate.net Specifically, the IC50 values for N-benzyl and N-allyl aniline derivatives ranged from 243.11 to 633.54 nM for hCA I, 296.32 to 518.37 nM for hCA II, and 182.45 to 520.21 nM for AChE. researchgate.net The inhibition constants (Ki) for these compounds were also in the nanomolar range, indicating strong binding to the enzymes. researchgate.net For instance, the Ki values were between 149.24±15.59 and 519.59±102.27 nM for AChE, 202.12±16.21 and 635.31±45.33 nM for hCA I, and 298.57±94.13 and 511.18±115.98 nM for hCA II. researchgate.net

Furthermore, research on compounds incorporating a 4-fluorobenzyl moiety, a key structural feature of the title compound, has revealed significant inhibitory activity against tyrosinase. nih.govnih.gov One such study identified a competitive inhibitor, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, with an IC50 value of 0.18 μM, which was considerably more potent than the reference compound, kojic acid (IC50 = 17.76 μM). nih.gov Kinetic studies of the most potent 4-fluorobenzyl-containing derivative showed a mixed-type inhibition mechanism against tyrosinase. nih.gov

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

| Enzyme | Compound Class | IC50 Range (nM) | Ki Range (nM) | Inhibition Type |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | N-benzyl/allyl aniline derivatives | 182.45 - 520.21 researchgate.net | 149.24 - 519.59 researchgate.net | Not Specified |

| Carbonic Anhydrase I (hCA I) | N-benzyl/allyl aniline derivatives | 243.11 - 633.54 researchgate.net | 202.12 - 635.31 researchgate.net | Not Specified |

| Carbonic Anhydrase II (hCA II) | N-benzyl/allyl aniline derivatives | 296.32 - 518.37 researchgate.net | 298.57 - 511.18 researchgate.net | Not Specified |

| Tyrosinase | 4-fluorobenzyl derivatives | 180 (for most potent) nih.gov | Not Specified | Competitive / Mixed nih.govnih.gov |

Receptor Binding Profiling and Ligand-Receptor Interactions

While specific receptor binding profiles for "4-Chloro-N-(4-fluorobenzyl)-2-methylaniline" are not extensively detailed in the available literature, studies on analogous structures provide valuable insights. For example, N-benzyl phenethylamines have been shown to act as potent 5-HT2A/2C agonists, with N-benzyl substitution significantly enhancing binding affinity. nih.gov Similarly, a series of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines were synthesized and evaluated for their binding to the benzodiazepine (B76468) receptor (BZR). nih.gov The most active of these compounds demonstrated an IC50 value of 0.011 microM, indicating high affinity for the receptor. nih.gov

Molecular docking studies have been employed to elucidate the binding modes of structurally similar N-benzyl aniline derivatives with their target enzymes. researchgate.netscilit.com For N-benzyl and N-allyl aniline derivatives, docking simulations against AChE and carbonic anhydrases (hCA I and hCA II) were performed to support the experimental inhibition data. researchgate.net These in silico analyses help to visualize the interactions between the ligands and the amino acid residues within the active sites of the enzymes, providing a rationale for the observed inhibitory activity. researchgate.net

In a study of tyrosinase inhibitors featuring a 4-fluorobenzyl group, docking analysis suggested that this moiety can occupy a conserved region within the binding pocket of human tyrosinase. nih.gov The rest of the molecule was observed to form additional interactions with other residues in the binding site, which could explain the inhibitory potency. nih.gov

Cell-Based Assays for Pathway Modulation (Emphasis on molecular mechanism, not therapeutic outcome)

Cell-based assays with related compounds have provided evidence of pathway modulation at the molecular level. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov In non-small cell lung cancer cells, these compounds led to an increase in monoubiquitinated PCNA (Ub-PCNA) levels, a direct consequence of USP1/UAF1 inhibition, which in turn affected cell survival. nih.gov

In another study, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were shown to induce apoptosis in BT-474 cancer cells. rsc.org Flow cytometric analysis indicated that this apoptotic effect was mediated through cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Structure-Based Drug Design Implications (Focus on design principles and lead optimization, not clinical efficacy)

The structure-activity relationship (SAR) studies of related N-benzyl aniline derivatives offer valuable principles for lead optimization. nih.govnih.govdrugdesign.org For N-benzyl phenethylamines, it was observed that the nature of the substituent on the N-benzyl group influences the interaction of other substituents on the molecule with the target receptor. nih.gov

In the development of USP1/UAF1 inhibitors, medicinal chemistry efforts focused on optimizing N-benzyl-2-phenylpyrimidin-4-amine derivatives, leading to compounds with nanomolar inhibitory potency. nih.gov This highlights the druggability of the USP1/UAF1 complex and the potential of this chemical scaffold for developing targeted anticancer therapies. nih.gov The process of lead optimization involves a continuous, multi-step process of modifying a lead compound to improve its affinity, selectivity, and pharmacokinetic properties. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from starting materials, by-products, and degradation products.

For HPLC analysis, a reversed-phase method is typically suitable for a compound of this nature. A C18 or C8 stationary phase would provide the necessary hydrophobicity to retain the molecule, while a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer allows for the elution and separation of components based on their polarity. UV detection is a common and effective choice, given the aromatic nature of the compound, which should exhibit strong absorbance in the UV region.

Gas chromatography is another viable option, particularly for assessing volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The inlet temperature must be carefully optimized to ensure complete volatilization of the compound without thermal degradation. A Flame Ionization Detector (FID) can be used for general purity analysis due to its high sensitivity to organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer enhanced selectivity and sensitivity for this nitrogen-containing molecule. epa.gov

An example of a potential HPLC method for purity assessment is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Similarly, a potential GC method could be established as follows:

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp to 300 °C |

| Detector | FID or NPD |

| Detector Temperature | 320 °C |

For the determination of trace-level impurities in this compound, the development and validation of a highly sensitive and specific analytical method are paramount. gcms.cz The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters, in accordance with international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). lu.seresearchgate.netsciencepublishinggroup.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by analyzing a placebo and spiked samples to ensure no interference at the retention time of the analyte and its known impurities.

Linearity is established by analyzing a series of solutions with known concentrations of the analyte and its impurities. The response should be directly proportional to the concentration over a defined range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Accuracy is determined by analyzing samples with known amounts of the analyte and impurities (spiked samples) and comparing the measured values to the true values. The results are expressed as a percentage recovery.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (RSD) of a series of measurements.

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

A hypothetical summary of validation parameters for a trace analysis method is presented in the table below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 90-110% | 98.5% |

| Precision (RSD) | ≤ 5% | 1.2% |

| LOQ | Signal-to-Noise ≥ 10 | 0.01 µg/mL |

| LOD | Signal-to-Noise ≥ 3 | 0.003 µg/mL |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Sample Analysis